(2S)-2,3-dimethylbutanoic acid chemical properties
(2S)-2,3-dimethylbutanoic acid chemical properties
An In-depth Technical Guide on the Core Chemical Properties of (2S)-2,3-dimethylbutanoic acid
Introduction
(2S)-2,3-dimethylbutanoic acid, a chiral carboxylic acid, is a significant compound in various chemical and pharmaceutical applications.[1] Its stereospecific structure makes it a valuable building block in organic synthesis, particularly as a chiral auxiliary.[2] This document provides a comprehensive overview of its chemical and physical properties, reactivity, and common synthetic pathways, tailored for researchers and professionals in drug development and chemical sciences. The compound is a branched-chain fatty acid and is the (S)-enantiomer of 2,3-dimethylbutyric acid.[3][4]
Physicochemical Properties
(2S)-2,3-dimethylbutanoic acid is typically a colorless liquid.[2] Its physical properties are summarized in the tables below, compiled from various sources. Discrepancies in reported values can be attributed to different experimental conditions and purity levels.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [2] |
| Boiling Point | Approx. 190 °C | [2][5] |
| 191 °C | [6] | |
| 62-63 °C @ 1 Torr | [7] | |
| Melting Point | Approx. 10 °C | [2] |
| -1.5 °C to -2 °C | [5][7] | |
| Density | Approx. 0.87 g/cm³ | [2] |
| 0.9446 g/cm³ @ 0 °C | [7] | |
| 0.928 - 0.944 g/mL | [5][6] | |
| Solubility | Soluble in water, ethanol, ether | [2] |
Table 2: Molecular and Spectroscopic Data
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₂ | [2][3][8] |
| Molecular Weight | 116.16 g/mol | [2][3] |
| Exact Mass | 116.083729621 Da | [3] |
| CAS Number | 15071-34-8 | [2][3][8] |
| IUPAC Name | (2S)-2,3-dimethylbutanoic acid | [3] |
| SMILES | C--INVALID-LINK--C(=O)O | [3] |
| InChIKey | XFOASZQZPWEJAA-YFKPBYRVSA-N | [3] |
| Flash Point | 83 °C | [6] |
| Refractive Index | 1.423 | [6] |
| Vapor Pressure | 0.236 mmHg @ 25 °C | [6] |
Chemical Reactivity and Handling
The chemical behavior of (2S)-2,3-dimethylbutanoic acid is primarily dictated by its carboxylic acid functional group.[2] This group serves as a proton donor, and its carbonyl carbon is an electrophilic site susceptible to nucleophilic attack.[2]
Key Reactions
The compound participates in several fundamental organic reactions:
-
Oxidation : Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), typically under acidic conditions, can oxidize the compound.[1][2]
-
Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol, 2,3-dimethylbutanol, using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in anhydrous solvents.[2]
-
Substitution Reactions : The hydroxyl moiety of the carboxyl group can be substituted. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) yields the corresponding acyl chloride or bromide, which are valuable synthetic intermediates.[2]
-
Esterification and Amidation : It readily undergoes esterification with alcohols and amidation with amines to form esters and amides, respectively.[2]
Diagram of Core Reactivity
Caption: General reactivity of (2S)-2,3-dimethylbutanoic acid.
Safety and Handling
As a carboxylic acid, this compound is corrosive and can cause severe skin burns and eye damage.[4][9] It may also cause respiratory irritation.[4][9] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), are mandatory.[10] The substance should be handled in a well-ventilated area or fume hood. Store in a cool, dry place in a tightly sealed, corrosion-resistant container.[10]
Experimental Protocols: Synthesis
The synthesis of (2S)-2,3-dimethylbutanoic acid can be achieved through various routes. Enantioselective methods are crucial for obtaining the desired (S)-stereoisomer for pharmaceutical applications.[1]
Cyanohydrin Synthesis Pathway
A common method involves the synthesis from 3-hydroxy-3-methyl-2-butanone.[2] This multi-step process leverages a cyanohydrin intermediate.
Methodology:
-
Cyanohydrin Formation: 3-hydroxy-3-methyl-2-butanone is reacted with a cyanide source (e.g., HCN or NaCN/acid) to form the corresponding cyanohydrin, 2,3-dihydroxy-2,3-dimethylbutanonitrile.
-
Hydrolysis: The nitrile group of the cyanohydrin intermediate is then hydrolyzed under acidic or basic conditions. This converts the nitrile into a carboxylic acid, yielding 2,3-dihydroxy-2,3-dimethylbutanoic acid.[2]
-
Subsequent Steps: Further chemical modifications, which are not detailed in the provided search results, would be required to remove the hydroxyl groups and arrive at the final product, (2S)-2,3-dimethylbutanoic acid. Stereocontrol would be a critical consideration throughout this process.
Diagram of Cyanohydrin Synthesis Workflow
Caption: Workflow for synthesis via a cyanohydrin intermediate.
Other Synthetic Approaches
-
Alkylation: The alkylation of a butanoic acid derivative, such as reacting 2-bromo-3-methylbutane with sodium cyanide followed by hydrolysis, can yield the target molecule.[2]
-
Biocatalysis: The use of specific enzymes can selectively produce the (S)-enantiomer, offering a green and highly specific alternative to traditional chemical synthesis.[1]
-
Chiral Auxiliaries: Incorporating a chiral auxiliary into the substrate can direct the stereochemical outcome of a reaction, which is a common strategy for asymmetric synthesis.[1]
References
- 1. 2,3-Dimethylbutanoic acid | 14287-61-7 | Benchchem [benchchem.com]
- 2. Buy (2S)-2,3-dimethylbutanoic acid (EVT-311465) | 15071-34-8 [evitachem.com]
- 3. 2,3-Dimethylbutanoic acid, (2S)- | C6H12O2 | CID 642234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-Dimethylbutanoic acid | C6H12O2 | CID 26608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-dimethylbutanoic acid [stenutz.eu]
- 6. echemi.com [echemi.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. manchesterorganics.com [manchesterorganics.com]
- 9. (2R)-2,3-dimethylbutanoic acid | C6H12O2 | CID 16126808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
